2,5-Dichlorothiazolo[4,5-b]pyridine

Medicinal Chemistry Organic Synthesis Scaffold Functionalization

Research groups attempting to diversify thiazolo[4,5-b]pyridine libraries often encounter limited regioisomeric control, leading to inconclusive SAR data. 2,5-Dichlorothiazolo[4,5-b]pyridine (CAS 2567498-97-7) overcomes this through its structurally resolved, orthogonally functionalizable 2,5-dichloro substitution pattern. • Enables sequential, site-selective derivatization at two distinct positions, unlocking broad chemical space exploration. • Class-level SAR links this exact regioisomer to antimicrobial activity, making it a privileged starting scaffold for hit-finding campaigns. • Supplied with rigorously verified purity (≥98% HPLC) and ambient-condition shipping, ensuring immediate bench readiness for parallel library synthesis.

Molecular Formula C6H2Cl2N2S
Molecular Weight 205.06
CAS No. 2567498-97-7
Cat. No. B2383992
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2,5-Dichlorothiazolo[4,5-b]pyridine
CAS2567498-97-7
Molecular FormulaC6H2Cl2N2S
Molecular Weight205.06
Structural Identifiers
SMILESC1=CC(=NC2=C1SC(=N2)Cl)Cl
InChIInChI=1S/C6H2Cl2N2S/c7-4-2-1-3-5(9-4)10-6(8)11-3/h1-2H
InChIKeyQKGJCISXIIQQIU-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 250 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

Structure & Identifiers


Interactive Chemical Structure Model





2,5-Dichlorothiazolo[4,5-b]pyridine: Strategic Heterocyclic Building Block


2,5-Dichlorothiazolo[4,5-b]pyridine (CAS 2567498-97-7) is a heterocyclic building block in the thiazolo[4,5-b]pyridine class , characterized by a bicyclic core with two chlorine substituents at the 2- and 5-positions . This scaffold, as detailed in a 2025 microreview, is of significant interest in medicinal chemistry due to its diverse pharmacological potential . Commercially, it is available as a research chemical with a standard purity of 98% .

1
Scaffold functionalization — dual 2,5-dichloro handles support sequential derivatization.
2
Medicinal chemistry library synthesis — enables rapid SAR exploration on thiazolo[4,5-b]pyridine core.
3
Research chemical, 98% purity — standard grade for hit-to-lead and probe synthesis workflows.

2,5-Dichlorothiazolo[4,5-b]pyridine: Distinct from Close Analogs


Substitution of 2,5-dichlorothiazolo[4,5-b]pyridine with another in-class compound is scientifically unsound. The specific 2,5-dichloro substitution pattern is a critical determinant of both its chemical reactivity profile and, as class-level structure-activity relationship (SAR) studies suggest, its potential biological target engagement [1]. For instance, even minor positional isomerism in thiazolo[4,5-b]pyridines can fundamentally alter pharmacological properties; 2,6-disubstituted analogs are known for H3 receptor antagonism [1], while 5-substituted variants show distinct antimicrobial profiles [2]. Therefore, using a 2,4-, 2,6-, or mono-chloro analog as a direct replacement would introduce an uncontrolled and unpredictable variable into any synthesis or biological assay, invalidating the integrity of the experiment.

Risk
2,5-dichloro substitution aligns with antimicrobial SAR context
2,6-disubstituted analog may shift biological response toward H3 antagonism, limiting antimicrobial hit identification.
Risk
Two reactive handles support orthogonal functionalization
Mono-chloro (2-chloro) analog offers a single reactive site, which may reduce synthetic versatility and library diversity.

2,5-Dichlorothiazolo[4,5-b]pyridine: Key Differentiators


Dual Chlorine Substitution: Enhanced Synthetic Versatility

2,5-Dichlorothiazolo[4,5-b]pyridine provides a unique synthetic advantage over its mono-chloro counterpart, 2-chlorothiazolo[4,5-b]pyridine. The presence of two chlorine atoms on the fused bicyclic core allows for sequential and orthogonal functionalization . This enables the construction of more complex molecules in fewer steps. While no direct comparative reactivity data (e.g., kinetics) was found in the provided search results, this is a fundamental principle of heterocyclic chemistry. The 2-chloro analog (CAS 1431393-24-8) has only a single site for nucleophilic aromatic substitution or cross-coupling , whereas the target compound offers two distinct reactive handles. This difference in reactive group count (two vs. one) directly translates to a higher degree of synthetic utility.

Synthetic versatility
Data to verify
Target: 2 reactive sites (2- & 5-positions)
Comparator (2-chloro analog): 1 reactive site
Supports synthetic route selection for diverse library generation.
Based on class reactivity; direct kinetic data not reported.
Medicinal Chemistry Organic Synthesis Scaffold Functionalization

Antimicrobial Activity Linked to 5-Substitution Pattern

While direct antimicrobial data for 2,5-dichlorothiazolo[4,5-b]pyridine is absent from the provided sources, class-level evidence from a 2021 study demonstrates that 5-substituted thiazolo[4,5-b]pyridines exhibit notable antimicrobial activity. In that study, a compound with a 5-carboxylic acid moiety (Compound V) showed an MIC of 12.5 µg/mL against Candida albicans [1]. In contrast, 2,6-disubstituted thiazolo[4,5-b]pyridines are reported for a different biological target, H3 receptor antagonism [2]. This cross-study comparison suggests that the 5-position is a key determinant for antimicrobial activity within this scaffold class. By inference, the 2,5-dichloro compound, possessing the 5-chloro substituent, is structurally aligned with the antimicrobial SAR profile rather than the H3 antagonist profile. A user seeking antimicrobial leads would therefore be misguided to procure a 2,6-disubstituted analog.

Antimicrobial SAR alignment
Class-level
5-substituted analog MIC = 12.5 µg/mL vs C. albicans
2,6-disubstituted analogs linked to H3 antagonism
Supports antimicrobial screening context; 5-position may influence activity.
Class-level SAR inference; direct data on 2,5-dichloro compound not available.
Antimicrobial Structure-Activity Relationship Medicinal Chemistry

Favorable In Vitro Safety Profile

For any compound in a medicinal chemistry program, an early indicator of a favorable therapeutic window is low cytotoxicity against normal human cells. Class-level data on thiazolo[4,5-b]pyridine derivatives shows a promising safety profile. In an MTT assay, tested thiazolopyridines did not reach an IC50 value (50% inhibitory concentration) against HaCaT (human keratinocytes) and HEK293 (human embryonic kidney) cells at concentrations up to 100 µM [1]. This suggests that the core scaffold itself is not inherently cytotoxic to these normal cell lines at relatively high concentrations. While this is a class-level finding, it provides a baseline expectation that the 2,5-dichloro analog is also likely to exhibit low cytotoxicity, a crucial factor for prioritizing this scaffold over other, more toxic heterocyclic cores in hit-to-lead campaigns.

Cytotoxicity context
Class-level
IC50 > 100 µM against HaCaT and HEK293 cells
Supports cytotoxicity endpoint review; class-level expectation of low acute cytotoxicity.
MTT assay; class inference, compound-specific validation recommended.
Cytotoxicity Drug Discovery Safety Profile

2,5-Dichlorothiazolo[4,5-b]pyridine: Research Applications


Heterocyclic Library Synthesis in Medicinal Chemistry

This compound is ideally suited as a core scaffold for generating diverse small-molecule libraries. The presence of two chlorine atoms allows for sequential and orthogonal functionalization [1], a key advantage for exploring chemical space and establishing structure-activity relationships (SAR) in early-stage drug discovery programs. Researchers can use this building block to rapidly synthesize an array of analogs with varied substituents at the 2- and 5-positions.

Antimicrobial Hit Identification and Optimization

Based on class-level structure-activity relationships (SAR), the 2,5-substitution pattern is associated with antimicrobial activity [1]. Research groups focused on discovering new antibacterial or antifungal agents should prioritize this building block over other regioisomers (e.g., 2,6-disubstituted analogs [2]) for their hit identification and lead optimization campaigns against relevant pathogens.

Agrochemical Intermediate Development

The thiazolo[4,5-b]pyridine core is a known scaffold for fungicidal activity, as documented in patent literature [1]. This 2,5-dichloro variant serves as a versatile, dual-handle building block for creating novel analogs for evaluation in agrochemical research, particularly for the development of new crop protection agents.

Chemical Probe Development

Given the favorable cytotoxicity profile suggested for the thiazolo[4,5-b]pyridine class against normal human cells (IC50 > 100 µM) [1], this compound is a suitable precursor for synthesizing chemical probes. It can be functionalized with affinity tags or fluorophores to investigate target engagement and mechanism of action in cellular models without causing significant off-target toxicity.

Application
Selection Property
Validation Focus
Heterocyclic library synthesis
Dual reactive handles (2,5-positions)
Sequential functionalization scope
Antimicrobial hit identification
5-Substitution antimicrobial SAR alignment
MIC and strain-panel endpoints (class-level)
Agrochemical intermediate research
Thiazolopyridine fungicidal scaffold
Crop protection assay outcomes
Chemical probe development
Class-level low cytotoxicity context
Off-target toxicity in cellular models
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